N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c23-15-7-5-10-19-20(15)25-22(30-19)26(12-14-6-3-4-11-24-14)21(27)18-13-28-16-8-1-2-9-17(16)29-18/h1-11,18H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAJOVWFUIWFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety
- A pyridinylmethyl group
- A dihydrobenzo[b][1,4]dioxine core
These structural components contribute to its biological activity by enhancing interactions with various biological targets.
1. Anti-inflammatory Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins. For instance, studies have shown that modifications in the benzothiazole structure can enhance binding affinity to these enzymes, leading to improved anti-inflammatory efficacy.
2. Antioxidant Activity
The compound has also demonstrated antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related damage. In vitro assays assessing DPPH and ABTS radical scavenging activities have shown promising results, indicating that the compound can effectively reduce oxidative stress .
3. Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. The thiazole ring system is known for its ability to interact with various cellular pathways involved in cancer progression. Preliminary data indicate that it may induce apoptosis in cancer cells while sparing normal cells, thus presenting a potential therapeutic avenue for cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces inflammation and pain.
- Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals effectively.
- Cellular Signaling Modulation : It may influence pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies highlight the compound's potential:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations and Implications
The compound’s closest analogs differ in substituent positions, heterocyclic cores, or functional groups. Below is a comparative analysis based on structural and synthetic data from literature:
Discussion of Key Differences
Substituent Effects: The 4-chloro group in the target compound increases lipophilicity compared to the 4-fluoro analog , which may improve membrane permeability but reduce solubility. Pyridin-2-ylmethyl vs.
Core Heterocycles: The dihydrobenzo[d][1,4]dioxine carboxamide in the target compound introduces conformational rigidity compared to the thiazolidinone core in analogs like 4g and 4h . This rigidity may enhance selectivity for specific biological targets.
Synthetic Accessibility: Analogs with thiazolidinone cores (e.g., 4g, 4h) are synthesized in moderate yields (37–70%) via coupling reactions , whereas the target compound’s dihydrodioxine-carboxamide moiety likely requires more specialized conditions (e.g., SHELX-refined crystallography for structural validation) .
Preparation Methods
Cyclization of 4-Chloro-2-aminobenzenethiol
A direct method involves the cyclization of 4-chloro-2-aminobenzenethiol with a carbonyl source, such as chloroacetyl chloride, under acidic conditions. This Hantzsch thiazole synthesis variant proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular dehydration to form the thiazole ring. However, the limited commercial availability of 4-chloro-2-aminobenzenethiol necessitates its prior synthesis from 4-chloro-2-nitroaniline through reduction (Fe/HCl) and subsequent thiolation (NaSH).
Diazotization and Sandmeyer Reaction
An alternative route begins with benzo[d]thiazol-2-amine, which undergoes diazotization using NaNO₂ and H₃PO₄ at 0–5°C, followed by treatment with CuCl to introduce the chlorine substituent at position 4. This method leverages the directing effect of the thiazole nitrogen, which activates the para position for electrophilic substitution. Yields for this step typically range from 60% to 75%, contingent on reaction temperature and stoichiometric control of CuCl.
Introduction of the Pyridin-2-ylmethyl Group
The tertiary amine functionality is installed via alkylation of 4-chlorobenzo[d]thiazol-2-amine with pyridin-2-ylmethyl bromide. Key considerations include:
Alkylation Conditions
Reactions are conducted in anhydrous DMF using K₂CO₃ as a base to deprotonate the primary amine. The use of catalytic KI enhances nucleophilic displacement by facilitating bromide ion exchange. After 12–18 hours at 80°C, the product is isolated via column chromatography (silica gel, EtOAc/hexane gradient), yielding 65–80% of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine.
Reductive Amination
An alternative approach employs pyridine-2-carbaldehyde and NaBH₃CN in MeOH, enabling reductive amination. This method circumvents the need for alkyl halides but requires stringent moisture control and yields approximately 55–70%.
Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carboxylic Acid
The dihydrodioxine carboxylate precursor is synthesized through nitrile hydrolysis or ester saponification:
Nitrile Hydrolysis
2,3-Dihydrobenzo[b]dioxine-6-carbonitrile is treated with concentrated H₂SO₄ and trifluoroacetic acid (TFA) at reflux, followed by quenching with ice-water to precipitate the carboxylic acid. This method achieves 74–82% yield, with purity confirmed via ¹H NMR (δ 7.45–7.50 ppm, aromatic protons; δ 4.35–4.40 ppm, dioxine methylene).
Ester Saponification
Methyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate undergoes hydrolysis with NaOH in aqueous EtOH, yielding the carboxylic acid in 85–90% yield. This route is favored for its scalability and minimal side-product formation.
Amide Bond Formation
The final coupling step integrates the dihydrodioxine carboxylate with the N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine:
Activation as Acid Chloride
The carboxylic acid is treated with SOCl₂ in anhydrous DCM, generating the corresponding acid chloride. Subsequent reaction with the amine in the presence of Et₃N affords the target amide in 70–78% yield.
Coupling Reagents
Employing HATU and DIPEA in DMF at room temperature provides superior yields (80–88%) and minimizes racemization. Crude products are purified via reverse-phase HPLC (ACN/H₂O + 0.1% TFA), with LC-MS confirming molecular ion peaks at m/z 468.1 [M+H]⁺.
Optimization Challenges and Solutions
Regioselectivity in Thiazole Chlorination
Early attempts using Cl₂ gas led to over-chlorination and poor regioselectivity. Switching to CuCl in the Sandmeyer reaction improved positional specificity, with >95% of the chlorine introduced at C4.
Steric Hindrance in Amide Coupling
Bulky substituents on both the amine and carboxylate components necessitated elevated temperatures (50–60°C) and extended reaction times (24–36 hours) to achieve complete conversion.
Analytical Characterization
Critical spectroscopic data for the final compound include:
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.52 (d, J = 4.5 Hz, 1H, pyridine), 8.05 (s, 1H, thiazole), 7.75–7.80 (m, 2H, aromatic), 4.65 (s, 2H, CH₂N), 4.30–4.40 (m, 2H, dioxine), 3.85–3.95 (m, 2H, dioxine).
- ¹³C NMR (125 MHz, DMSO-d₆): δ 168.5 (C=O), 158.2 (thiazole C2), 147.3 (pyridine C2), 122.4–135.6 (aromatic carbons), 64.8 (dioxine CH₂).
- HRMS : m/z 468.0923 [M+H]⁺ (calcd 468.0918 for C₂₂H₁₈ClN₃O₃S).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for this compound?
- Methodology :
- Synthesis : Multi-step routes involving amide coupling between benzo[d]thiazole and dihydrodioxine-carboxylic acid precursors. Key steps include nucleophilic substitution (4-chloro group on thiazole) and alkylation (pyridin-2-ylmethyl moiety). Optimize reaction conditions (e.g., DMF as solvent, 80–100°C, 12–24 h) to improve yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
- Characterization : Use /-NMR to confirm substituent positions, IR for amide C=O stretch (~1650–1700 cm), and HRMS for molecular weight validation .
Q. What are the key structural features influencing its physicochemical properties?
- Critical Features :
- Benzo[d]thiazole core : Enhances π-π stacking and hydrophobic interactions; the 4-chloro substituent modulates electronic effects .
- Dihydrobenzo[b][1,4]dioxine : Provides conformational rigidity and oxygen-rich regions for hydrogen bonding .
- Pyridin-2-ylmethyl group : Introduces basicity and potential for coordination with metal ions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Approaches :
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for coupling efficiency .
- Catalyst screening : Evaluate Pd-based catalysts for Suzuki-Miyaura cross-coupling (if applicable) or DMAP for acylation .
- Design of Experiments (DoE) : Apply factorial design to assess interactions between temperature, solvent ratio, and reaction time .
Q. What advanced analytical methods resolve structural ambiguities in derivatives?
- Techniques :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions (e.g., pyridine vs. thiazole protons) .
- X-ray crystallography : Confirm stereochemistry of the dihydrodioxine ring and amide bond geometry .
- LC-MS/MS : Detect trace impurities (<0.1%) from incomplete coupling or side reactions .
Q. How to design biological activity assays for target validation?
- Protocols :
- Enzyme inhibition assays : Measure IC against kinases or proteases (e.g., ATP-binding site competition using fluorescence polarization) .
- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .
- In silico docking : Prioritize targets by simulating binding to proteins with conserved thiazole-binding pockets (e.g., PARP-1) .
Q. What strategies guide structure-activity relationship (SAR) studies?
- SAR Framework :
- Substituent variation : Replace 4-chloro with methyl, methoxy, or nitro groups to assess electronic effects on bioactivity .
- Scaffold hopping : Compare activity of dihydrodioxine analogs against benzofuran or indole derivatives .
- Pharmacophore mapping : Identify critical H-bond acceptors (amide oxygen) and hydrophobic regions (thiazole ring) .
Q. How to address contradictions in solubility vs. bioactivity data?
- Resolution Strategies :
- Solubility enhancement : Use co-solvents (DMSO/PEG 400) or formulate as nanoparticles (liposomes) .
- Proteolytic stability assays : Test metabolic degradation in liver microsomes to distinguish poor solubility from rapid clearance .
Q. What are the stability profiles under physiological conditions?
- Degradation Pathways :
- Hydrolysis : Monitor amide bond cleavage in PBS (pH 7.4, 37°C) via HPLC .
- Oxidative stress : Expose to HO or cytochrome P450 enzymes to identify reactive metabolites .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks to predict shelf-life .
Q. How to integrate computational modeling with experimental data?
- Workflow :
- Molecular dynamics (MD) simulations : Predict binding modes to ATPases or GPCRs using AMBER or GROMACS .
- QSAR modeling : Correlate logP, polar surface area, and H-bond donors with IC values from public datasets .
- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
